molecular formula C16H25NO2 B261865 N,N-diisobutyl-2-methoxybenzamide

N,N-diisobutyl-2-methoxybenzamide

Cat. No. B261865
M. Wt: 263.37 g/mol
InChI Key: BQMSFQBLAFUJTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diisobutyl-2-methoxybenzamide, also known as DIBMA, is a chemical compound that belongs to the family of benzamides. It has been widely studied in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

N,N-diisobutyl-2-methoxybenzamide has been extensively studied in the scientific community due to its potential applications in various fields. In medicinal chemistry, N,N-diisobutyl-2-methoxybenzamide has been used as a building block for the synthesis of various bioactive compounds such as dopamine D2 receptor antagonists, histone deacetylase inhibitors, and anti-tumor agents. In drug discovery, N,N-diisobutyl-2-methoxybenzamide has been used as a pharmacophore for the design of novel drugs with improved efficacy and selectivity. In material science, N,N-diisobutyl-2-methoxybenzamide has been used as a monomer for the synthesis of various polymers with unique properties such as high thermal stability and solubility in organic solvents.

Mechanism of Action

The mechanism of action of N,N-diisobutyl-2-methoxybenzamide is not fully understood. However, it has been reported that N,N-diisobutyl-2-methoxybenzamide acts as a competitive inhibitor of the dopamine D2 receptor. This receptor is involved in the regulation of various physiological processes such as movement, cognition, and emotion. By inhibiting the dopamine D2 receptor, N,N-diisobutyl-2-methoxybenzamide may have potential therapeutic effects in the treatment of various neurological disorders such as Parkinson's disease and schizophrenia.
Biochemical and Physiological Effects
N,N-diisobutyl-2-methoxybenzamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that N,N-diisobutyl-2-methoxybenzamide inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and colon cancer. In vivo studies have shown that N,N-diisobutyl-2-methoxybenzamide has potential anti-tumor effects in animal models. In addition, N,N-diisobutyl-2-methoxybenzamide has been shown to have potential neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N,N-diisobutyl-2-methoxybenzamide has several advantages for lab experiments. It is easy to synthesize, has a high purity, and is stable under normal laboratory conditions. However, N,N-diisobutyl-2-methoxybenzamide has some limitations for lab experiments. It is relatively insoluble in water, which may limit its use in aqueous-based assays. In addition, N,N-diisobutyl-2-methoxybenzamide has a relatively low potency, which may limit its use in high-throughput screening assays.

Future Directions

There are several future directions for the study of N,N-diisobutyl-2-methoxybenzamide. One direction is the design and synthesis of novel N,N-diisobutyl-2-methoxybenzamide derivatives with improved potency and selectivity. Another direction is the investigation of the mechanism of action of N,N-diisobutyl-2-methoxybenzamide in more detail. This may lead to the development of new therapeutic approaches for the treatment of various neurological disorders. Finally, the potential applications of N,N-diisobutyl-2-methoxybenzamide in material science and nanotechnology should be explored further.

Synthesis Methods

N,N-diisobutyl-2-methoxybenzamide can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-methoxybenzoic acid with isobutylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place under mild conditions and yields N,N-diisobutyl-2-methoxybenzamide as a white solid with a high purity.

properties

Product Name

N,N-diisobutyl-2-methoxybenzamide

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-methoxy-N,N-bis(2-methylpropyl)benzamide

InChI

InChI=1S/C16H25NO2/c1-12(2)10-17(11-13(3)4)16(18)14-8-6-7-9-15(14)19-5/h6-9,12-13H,10-11H2,1-5H3

InChI Key

BQMSFQBLAFUJTK-UHFFFAOYSA-N

SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)CN(CC(C)C)C(=O)C1=CC=CC=C1OC

Origin of Product

United States

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